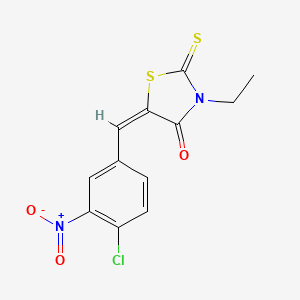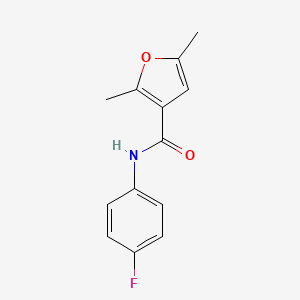
5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as CNB-001, is a novel compound that has gained attention in recent years due to its potential therapeutic properties. CNB-001 belongs to the class of thiazolidinones and is a derivative of the drug, thiazolidinedione. The chemical structure of CNB-001 is shown below:
作用機序
The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by modulating various signaling pathways in the brain, including the PI3K/Akt/mTOR pathway and the Nrf2/ARE pathway. 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and enhance neuronal survival. 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin.
実験室実験の利点と制限
One of the main advantages of 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its potential therapeutic properties. It has shown promising results in treating various neurological disorders, and its anti-inflammatory and antioxidant properties make it an attractive candidate for further research. However, one of the limitations of 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for research on 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its effects on various signaling pathways in the brain.
合成法
5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction process. The first step involves the condensation of 4-chloro-3-nitrobenzaldehyde with ethyl cyanoacetate to form 5-(4-chloro-3-nitrobenzylidene)-3-ethylrhodanine. This intermediate is then reacted with thiourea to obtain 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The overall reaction scheme is shown below:
科学的研究の応用
5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has shown promising results in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 5-(4-chloro-3-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S2/c1-2-14-11(16)10(20-12(14)19)6-7-3-4-8(13)9(5-7)15(17)18/h3-6H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFYFGWTAKWPML-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)

![1'-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4986557.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4986569.png)
![5-chloro-2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4986572.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4986577.png)



![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
